(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
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Overview
Description
(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the reaction of a suitable aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an α-halo acid to form the thiazolidinone core.
Benzylidene Formation: The thiazolidinone core is then reacted with benzaldehyde under basic conditions to introduce the benzylidene moiety at the 5-position.
Esterification: Finally, the carboxylic acid group is esterified with benzyl alcohol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its antimicrobial and anticancer properties. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. Additionally, its potential as an anticancer agent is being explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
The compound’s antimicrobial properties make it a potential candidate for use in industrial applications, such as preservatives in cosmetics and personal care products. Its stability and efficacy under various conditions are key factors in its industrial use.
Mechanism of Action
The mechanism of action of (Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, the compound may induce apoptosis (programmed cell death) by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-ethyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
- (Z)-methyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
- (Z)-propyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
Uniqueness
(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate stands out due to its specific benzyl ester group, which can influence its biological activity and chemical reactivity. Compared to its ethyl, methyl, and propyl analogs, the benzyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
benzyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S2/c25-21(27-17-19-12-6-2-7-13-19)14-8-3-9-15-24-22(26)20(29-23(24)28)16-18-10-4-1-5-11-18/h1-2,4-7,10-13,16H,3,8-9,14-15,17H2/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDPOKNGWQUGJC-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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